2-(Piperidin-4-YL)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYYSYUUMYTBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573551 | |
| Record name | 2-(Piperidin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151389-25-2 | |
| Record name | 2-(Piperidin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperidin 4 Yl Pyrimidine and Analogous Structures
Strategic Approaches to the Construction of the Pyrimidine (B1678525) Core
The formation of the central pyrimidine ring is a critical step in the synthesis of 2-(piperidin-4-yl)pyrimidine. Chemists have developed a variety of methods to construct this heterocyclic system, which can be broadly categorized into the formation of the ring from acyclic precursors and the modification of an existing pyrimidine ring.
Cyclization Reactions for Pyrimidine Ring Formation
The de novo synthesis of the pyrimidine ring through cyclization reactions is a fundamental and widely used approach. These methods typically involve the condensation of a three-carbon unit with a nitrogen-containing component.
One of the most classical and enduring methods is the Pinner synthesis , which involves the reaction of an amidine with a 1,3-dicarbonyl compound. researchgate.net This method, while effective, can sometimes require strongly basic conditions. researchgate.net More contemporary approaches have focused on developing milder and more versatile cyclization strategies.
A notable modern method is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.orgresearchgate.net This approach is advantageous due to the use of readily available starting materials and demonstrates good tolerance for a variety of functional groups. acs.orgresearchgate.net The reaction is believed to proceed through a novel pathway where the nitrile acts as an electrophile, leading to the formation of two C-N bonds and one C-C bond. acs.orgresearchgate.net
Multicomponent reactions (MCRs) have also emerged as a powerful tool for the synthesis of pyrimidines. The Biginelli reaction, a well-known MCR, traditionally uses a β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) to construct the dihydropyrimidine (B8664642) core, which can be subsequently oxidized to the corresponding pyrimidine. ijsat.org Modern variations of MCRs offer efficient and atom-economical routes to highly substituted pyrimidines. For instance, a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil has been developed for the synthesis of pyrido[2,3-d]pyrimidines. scirp.org
Another strategy involves the [3+3] cycloaddition of fluorinated building blocks, which has been utilized in the microwave-assisted synthesis of fluoroalkyl pyrimidines. mdpi.com Furthermore, a controllable defluorinative cyclization strategy using β-CF3-1,3-enynes and amidine hydrochlorides has been developed to produce fluorinated pyrimidines. acs.org
| Cyclization Method | Key Reactants | Catalyst/Conditions | Key Features |
| Pinner Synthesis | Amidine, 1,3-Dicarbonyl Compound | Often basic conditions | Classical and fundamental method. researchgate.net |
| Copper-Catalyzed Cyclization | Ketone, Nitrile | CuCl₂, NaOH | Utilizes readily available materials, good functional group tolerance. acs.orgresearchgate.net |
| Biginelli Reaction (MCR) | β-Ketoester, Aldehyde, Urea/Thiourea | Acid catalyst | Forms dihydropyrimidine core. ijsat.org |
| [3+3] Cycloaddition | Fluorinated acetoacetates, malononitrile, amidines | Microwave-assisted | Efficient access to fluoroalkyl pyrimidines. mdpi.com |
| Defluorinative Cyclization | β-CF3-1,3-enynes, Amidine hydrochlorides | Condition-dependent | Divergent synthesis of fluorinated pyrimidines. acs.org |
Modification of Pre-formed Pyrimidine Rings
An alternative to de novo synthesis is the functionalization of a pre-existing pyrimidine ring. This approach is particularly useful for introducing substituents at specific positions of the pyrimidine core.
Direct C-H activation has become a prominent strategy for the direct functionalization of pyrimidine rings, streamlining synthetic pathways and enhancing structural diversity. ijsat.org This method avoids the need for pre-functionalized substrates, such as halogenated pyrimidines. Palladium-catalyzed C-H arylation, for example, has been employed for the modification of purine (B94841) and pyrimidine nucleosides. mdpi.com
A novel deconstruction-reconstruction strategy offers a versatile approach to diversify the pyrimidine core. researchgate.netnih.gov This method involves the transformation of a pyrimidine into a corresponding N-arylpyrimidinium salt, which can then be cleaved into a three-carbon iminoenamine building block. researchgate.netnih.gov This intermediate can then be used in various heterocycle-forming reactions to generate diverse analogs. researchgate.netnih.gov This strategy allows for the modification of complex molecules containing a pyrimidine ring, providing access to analogs that would be difficult to synthesize via other methods. researchgate.netnih.gov
Incorporation of the Piperidin-4-YL Moiety
Once the pyrimidine core is established, the next crucial step is the introduction of the piperidin-4-yl group. The methods for achieving this can be divided into direct attachment and the formation of the piperidine (B6355638) ring at a specific position.
Direct Attachment Methodologies
The most common approach for introducing the piperidin-4-yl moiety is through the reaction of a suitably functionalized pyrimidine with a piperidine derivative.
Nucleophilic aromatic substitution (SNAr) is a widely used method where a halogenated pyrimidine, typically a 2-chloropyrimidine (B141910), is reacted with a 4-aminopiperidine (B84694) or a similar piperidine derivative. nih.gov The reaction is often carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol. nih.gov For example, the synthesis of certain anticancer agents has been achieved through the SNAr reaction of 2,4,5-trichloropyrimidine (B44654) with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline. nih.gov
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful and versatile methods for forming the C-N or C-C bond between the pyrimidine and piperidine rings. researchgate.netrsc.org The Suzuki-Miyaura coupling can be used to link a piperidine boronic acid derivative to a halogenated pyrimidine. The Buchwald-Hartwig amination allows for the direct coupling of a piperidine amine with a halogenated or triflated pyrimidine. nih.gov These methods are valued for their broad functional group tolerance and mild reaction conditions.
| Attachment Method | Pyrimidine Substrate | Piperidine Reagent | Catalyst/Conditions | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | Halogenated Pyrimidine (e.g., 2-chloropyrimidine) | 4-Aminopiperidine or derivative | Base (e.g., DIPEA), Solvent (e.g., isopropanol) | Common and straightforward method. nih.gov |
| Suzuki-Miyaura Coupling | Halogenated Pyrimidine | Piperidine Boronic Acid derivative | Palladium catalyst, Base | Forms a C-C bond. |
| Buchwald-Hartwig Amination | Halogenated or Triflated Pyrimidine | Piperidine Amine | Palladium catalyst, Ligand, Base | Forms a C-N bond, broad scope. nih.gov |
Methods for Introducing Piperidine Rings at Specific Positions
In some synthetic strategies, the piperidine ring is constructed at a specific position on the pyrimidine core. This can be achieved through a series of reactions starting from a pyrimidine precursor.
One such method involves a multi-step sequence starting from 2-methylpyrimidine. google.com The process includes bromination of the pyrimidine ring, followed by a coupling reaction, an elimination step, and finally, a debenzylation to yield the 2-methyl-5-(piperidin-4-yl)pyrimidine. google.com
Another approach involves the intramolecular cyclization of a suitably functionalized pyrimidine derivative to form the piperidine ring. For example, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization can be used to form piperidine rings. mdpi.com
Synthesis of Derivatized this compound Compounds
The synthesis of derivatized this compound compounds is crucial for structure-activity relationship (SAR) studies in drug discovery. These derivatives can be prepared by utilizing substituted starting materials or by functionalizing the parent compound.
For instance, a variety of substituted (phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives have been synthesized to explore their anticancer activity. nih.govresearchgate.net These syntheses involve the modification of the N-terminal of the piperidine ring. nih.govresearchgate.net
Furthermore, the pyrimidine ring itself can be further functionalized. For example, in the synthesis of novel GalR2 ligands, various aniline (B41778) derivatives were introduced at the 4-position of the pyrimidine core, while a piperidine moiety was present at the 2-position. nih.gov
The synthesis of thieno[3,2-d]pyrimidine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) showcases the extensive derivatization possible. nih.gov In these syntheses, various substituents were introduced on the piperidine ring and the thienopyrimidine core through multi-step reaction sequences involving nucleophilic substitution and Michaelis-Arbuzov reactions. nih.gov
| Derivative Class | Synthetic Approach | Example Application |
| N-Substituted Piperidines | Acylation or alkylation of the piperidine nitrogen. | Synthesis of anticancer agents. nih.govresearchgate.net |
| Substituted Pyrimidines | Use of substituted precursors in the initial cyclization or subsequent functionalization. | Development of GalR2 ligands. nih.gov |
| Fused Pyrimidine Systems | Annulation reactions onto the pyrimidine core. | Synthesis of thieno[3,2-d]pyrimidine-based HIV-1 NNRTIs. nih.gov |
Nucleophilic Substitution Reactions for Functionalization
Nucleophilic substitution is a cornerstone in the synthesis and functionalization of the this compound core. This approach is particularly useful for introducing the piperidine moiety onto a pre-functionalized pyrimidine ring or for further derivatization of the piperidine nitrogen.
A common strategy involves the reaction of a piperidine derivative with a pyrimidine bearing a suitable leaving group, such as a halogen, at the 2-position. For instance, the reaction of piperidine with a 2-chloropyrimidine derivative can proceed to yield the corresponding 2-(piperidin-1-yl)pyrimidine. The reactivity of the pyrimidine ring is often enhanced by the presence of electron-withdrawing groups. In the context of 2,4-disubstituted pyrimidines, nucleophilic attack by an amine, such as piperidine, generally occurs preferentially at the more reactive 4-position of the pyrimidine ring. google.com
Conversely, the piperidine nitrogen of a pre-formed this compound can act as a nucleophile to displace leaving groups on other molecules. This allows for the introduction of a wide variety of substituents on the piperidine nitrogen, expanding the chemical diversity of the resulting compounds.
Furthermore, N-nitrosation of 4-chloro-6-substituted-N-alkylpyrimidin-4-amines has been shown to activate the chloro group towards nucleophilic substitution with amines. beilstein-journals.org This method provides a pathway to synthesize various 4,6-pyrimidinediamines, which can be analogous in structure to this compound derivatives.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Piperidine | 2-Halopyrimidine | 2-(Piperidin-1-yl)pyrimidine | Nucleophilic Aromatic Substitution |
| This compound | Alkyl Halide | N-Alkyl-2-(piperidin-4-yl)pyrimidine | Nucleophilic Alkylation |
| 4-Chloro-6-substituted-N-alkylpyrimidin-4-amine | Amine | 4,6-Pyrimidinediamine derivative | Nucleophilic Aromatic Substitution |
N-Acylation Reactions for Amide Formation
N-acylation of the piperidine nitrogen in this compound is a widely used method to introduce an amide functionality. This reaction is crucial for synthesizing a variety of derivatives with potential therapeutic applications, as the amide bond can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. nih.gov
The synthesis of pyrimidine acrylamides, for example, has been achieved through an N-acylation reaction between 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one and various carboxylic acids. nih.gov This reaction is typically facilitated by peptide coupling reagents, such as (dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), or by converting the carboxylic acid to a more reactive acyl chloride. The use of a base, like triethylamine, is often necessary to neutralize the acid formed during the reaction. nih.gov
These N-acylation reactions are generally high-yielding and can be performed under mild conditions, making them suitable for late-stage functionalization in a synthetic sequence. The resulting amides can exhibit a range of biological activities, highlighting the importance of this synthetic transformation. nih.gov
| Piperidine Derivative | Acylating Agent | Coupling Reagent/Base (if applicable) | Product |
| 6-Amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one | Carboxylic Acid | BOP reagent | Pyrimidine acrylamide |
| This compound | Acyl Chloride | Triethylamine | N-Acyl-2-(piperidin-4-yl)pyrimidine |
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses offer an efficient and atom-economical approach to construct complex molecules like this compound derivatives from simple starting materials in a single synthetic operation. These methods are highly valued for their ability to rapidly generate libraries of compounds for drug discovery.
A notable example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, which can be adapted to synthesize pyrimidine derivatives. While not directly producing this compound, the principles of MCRs are applicable. For instance, a one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been developed using barbituric acid, an aldehyde, and urea or thiourea in water, highlighting an environmentally friendly approach. researchgate.net
Another one-pot method involves the reaction of S-alkylisothiourea and a β-ketoester, mediated sequentially by a base and then an acid, to produce 4-pyrimidone-2-thioethers. nih.gov These can serve as precursors to more complex pyrimidine derivatives. Furthermore, the synthesis of benzopyrano-pyrimidine derivatives has been achieved through a one-pot reaction of salicylaldehyde, malononitrile, and piperidine, catalyzed by p-toluenesulfonic acid. mdpi.com
These examples demonstrate the power of MCRs and one-pot syntheses to streamline the production of pyrimidine-containing scaffolds, which can be analogous to or serve as intermediates for this compound derivatives.
| Reaction Type | Reactants | Catalyst/Solvent | Product Type |
| Biginelli-like Reaction | Barbituric acid, Aldehyde, Urea/Thiourea | Water | Pyrimido[4,5-d]pyrimidine |
| Condensation | S-Alkylisothiourea, β-Ketoester | Base/Acid | 4-Pyrimidone-2-thioether |
| Condensation/Cyclization | Salicylaldehyde, Malononitrile, Piperidine | p-Toluenesulfonic acid | Benzopyrano-pyrimidine |
Stereoselective Synthesis and Chiral Resolution of this compound Derivatives
The stereochemistry of the piperidine ring in this compound derivatives can be critical for their biological activity. Therefore, methods for stereoselective synthesis and chiral resolution are of great importance.
Asymmetric hydrogenation of substituted pyridinium (B92312) salts or tetrahydropyridines using chiral catalysts is a powerful strategy to produce enantiomerically enriched piperidine derivatives. google.com For example, the asymmetric hydrogenation of N-benzyl pyridinium salts has been shown to yield enantiomerically enriched piperidines that are valuable intermediates. google.com
Chiral resolution of racemic mixtures is another common approach. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid like (+)-α-methoxyphenylacetic acid or di-p-toluoyl-L-tartaric acid. google.comacs.org The diastereomers can then be separated by crystallization, followed by removal of the resolving agent to afford the individual enantiomers. For instance, racemic cis-(1-benzyl-4-methyl-piperidine-3-yl)-methylamine has been resolved using di-p-toluoyl-L-tartaric acid. google.com Similarly, 2-(3-fluorobenzyl)cyclopropan-1-amine has been resolved using (S)-(+)-α-methoxylphenylacetic acid. acs.org
These methods allow for the preparation of specific stereoisomers of this compound derivatives, which is crucial for studying their structure-activity relationships and identifying the more potent enantiomer for therapeutic applications. acs.org
| Method | Substrate | Chiral Agent/Catalyst | Outcome |
| Asymmetric Hydrogenation | Substituted N-benzyl pyridinium salt | Chiral hydrogenation catalyst | Enantiomerically enriched piperidine |
| Chiral Resolution | Racemic cis-(1-benzyl-4-methyl-piperidine-3-yl)-methylamine | Di-p-toluoyl-L-tartaric acid | Separation of diastereomeric salts |
| Chiral Resolution | Racemic 2-(3-fluorobenzyl)cyclopropan-1-amine | (S)-(+)-α-Methoxylphenylacetic acid | Separation of diastereomeric amides |
Structure Activity Relationship Sar Studies of 2 Piperidin 4 Yl Pyrimidine Derivatives
The biological activity of 2-(piperidin-4-yl)pyrimidine derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and piperidine (B6355638) moieties. Researchers have systematically modified these scaffolds to probe the structural requirements for various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in infectious diseases.
Impact of Substitutions on the Pyrimidine Ring on Biological Activity
The pyrimidine ring serves as a crucial scaffold, and its substitution pattern is a key determinant of pharmacological activity.
Substitutions at the 4-position of the pyrimidine ring have been shown to drastically affect the biological activity of this class of compounds. In the development of antitubercular agents, modifications at this position were found to significantly impact antimycobacterial activity. nih.govresearchgate.net For instance, in a series of ceritinib (B560025) derivatives, substitutions at the pyrimidine's position 4 were critical in modulating their efficacy against Mycobacterium tuberculosis. nih.govresearchgate.net
In the context of GPR119 agonists, further optimization of the amino group at the 4-position of a fused-pyrimidine ring led to the identification of highly potent compounds. nih.gov Similarly, for Galanin Receptor 2 (GalR2) ligands, having a piperidine at the 4-position was found to be necessary for selective binding affinity. nih.gov Conversely, in a series of pyrimidine-4-carboxamides designed as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, substitutions at the 4-position of the morpholine (B109124) ring (a surrogate for piperidine in this context) were generally less favorable. acs.org Research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as PI3Kδ inhibitors showed that modest activities were obtained with methyl, aromatic, or ester groups at the C(4)-position. mdpi.com
| Compound Series | Target | Substitution at Position 4 | Effect on Activity |
| Ceritinib Derivatives | Antitubercular | Varied substitutions | Drastically affected antimycobacterial activity nih.govresearchgate.net |
| Fused-pyrimidines | GPR119 Agonist | Optimization of amino group | Led to highly potent analog nih.gov |
| Triaminopyrimidines | GalR2 Ligand | Piperidine | Necessary for selective binding affinity nih.gov |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ Inhibitor | Methyl, aryl, ester groups | Resulted in modest activity mdpi.com |
The 2-position of the pyrimidine ring is another key site for modification that significantly influences biological outcomes. In the pursuit of antitubercular agents, the presence of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (B3204376) at position 2 was shown to enhance the antimycobacterial activities of the synthesized compounds. nih.govresearchgate.net For GalR2 selective ligands, a p-OCH3-aniline group at the 2-position was deemed necessary for optimal binding affinity. nih.gov Swapping this substituent with groups at other positions resulted in a significant loss of binding affinity. nih.gov
In other studies, introducing a dimethylamino group at the 2-position of the pyrimidine ring led to good fungicidal activity in some compounds. sioc-journal.cn For VLA-4 antagonists, introducing hydrophilic groups at the 2-position tended to decrease receptor affinity, although it improved water solubility. jchr.org
The strategy of introducing conformational restrictions to a flexible molecule is a widely used approach in medicinal chemistry to enhance potency and selectivity by reducing the entropic penalty of binding. researchgate.netresearchgate.net This is achieved by designing rigid analogs that lock the molecule in its bioactive conformation. researchgate.net
In the development of mTOR inhibitors, a conformational restriction strategy was employed to create highly selective compounds. acs.org By rigidifying the structure, researchers developed a novel scaffold that explored new chemical spaces and improved target affinity. acs.org Comparing flexible and rigidified compounds, one regioisomer consistently proved more potent, highlighting the positive effect of the conformational lock. unimi.it Studies on pyrimidine-4-carboxamides as NAPE-PLD inhibitors also explored conformational restriction by evaluating cyclic phenethylamine (B48288) derivatives, which reduced the number of rotatable bonds and led to a twofold improvement in activity for certain analogs like 3-phenylpiperidine (B1330008). acs.org
| Strategy | Target | Observation | Outcome |
| Rigidification of Scaffold | mTOR | One regioisomer was significantly more potent than its more flexible counterpart acs.orgunimi.it | Enhanced potency and selectivity |
| Cyclic Phenethylamine Derivatives | NAPE-PLD | Reduced number of rotatable bonds acs.org | 2-fold improvement in activity for specific derivatives acs.org |
Modifications of the Piperidine Ring and Their Pharmacological Implications
The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, known to influence pharmacokinetic and pharmacodynamic properties. mdpi.comresearchgate.netsemanticscholar.org Modifications to this ring, including substitutions on the nitrogen atom and stereochemical considerations, are critical for optimizing biological activity.
Impact of Piperidine Nitrogen Substitutions
Substituents on the piperidine nitrogen can significantly alter a compound's properties. In the development of PI3Kδ inhibitors based on a 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold, various N-substituents were explored. rhhz.net While an N-ethyl substitution and an unsubstituted piperidine both yielded potent inhibitors, this site was identified as amenable to further modifications to fine-tune activity. rhhz.net
In a different series of GPR119 agonists, replacing a linker oxygen with a nitrogen atom and subsequently introducing a trifluoromethyl group to this nitrogen not only enhanced agonist activity but also significantly improved the hERG inhibition profile. nih.gov This beneficial effect was not observed with non-fluorinated substituents like an ethyl group. nih.gov Furthermore, substitutions at the nitrogen atom of a piperidone ring can alter the molecule's conformation and stereochemistry, thereby influencing its biological properties. doi.org
| Compound Series | Target | N-Piperidine Substitution | Effect on Activity/Properties |
| Isoxazolo[4,5-d]pyrimidines | PI3Kδ | N-ethyl, Unsubstituted (N-H) | Both yielded potent inhibitors rhhz.net |
| Pyrimidin-4-amine derivatives | GPR119 | N-trifluoromethyl | Enhanced agonist activity and improved hERG profile nih.gov |
| Pyrimidin-4-amine derivatives | GPR119 | N-ethyl | Did not show the same improvements as N-CF3 nih.gov |
Stereochemical Considerations of the Piperidine Moiety
The stereochemistry of the piperidine ring and its substituents is another crucial factor for biological activity. In a series of pyrimidine-4-carboxamide (B1289416) inhibitors, the introduction of a chiral center on the piperidine ring was explored. acs.org For instance, evaluating both enantiomers of 3-phenylpiperidine could reveal stereospecific interactions with the target enzyme.
In the development of α-glucosidase inhibitors, a series of pyrimidinyl-piperazine carboxamides containing a chiral center was synthesized. researchgate.net The study found that compounds with an S-configuration at the chiral center were up to five times more active than their R-configuration counterparts. researchgate.net Similarly, in the design of donepezil (B133215) analogues, which contain a piperidine core, introducing substitutions at different positions of the piperidine ring was explored to enhance biological activity through stereochemical effects. semanticscholar.org For conformationally restricted mTOR inhibitors, it was consistently found that the (R)-enantiomer had a higher affinity for the target than the (S)-configured compound, with cellular potency being 2- to 7-fold higher. unimi.it
| Compound Series | Target | Stereochemical Feature | Observation |
| Pyrimidinyl-piperazine carboxamides | α-glucosidase | S- vs R-configuration at chiral center | S-configuration was up to 5-fold more active researchgate.net |
| Conformationally restricted pyrimidines | mTOR | (R)- vs (S)-enantiomer | (R)-enantiomer showed higher affinity and cellular potency unimi.it |
| NAPE-PLD inhibitors | NAPE-PLD | Introduction of 3-phenylpiperidine | Conformational restriction improved activity acs.org |
Linker Chemistry and its Role in SAR
The linker chemistry in derivatives of the this compound scaffold is a crucial determinant of their biological activity. The nature, length, and rigidity of the linker connecting the core pyrimidine-piperidine structure to other functional groups significantly impact the molecule's interaction with its target.
Systematic modifications of the pyrimidine scaffold and its substituents have provided deep insights into the structure-activity relationships (SAR). acs.org In the development of pyrimidine-4-carboxamide inhibitors, for instance, a high-throughput screening hit was optimized by modifying substituents at three different positions. nih.gov This systematic variation allowed for a detailed exploration of the chemical space around the core structure. acs.org
Research into 2,4,6-triaminopyrimidine (B127396) derivatives has shown that specific substitution patterns are essential for selective binding affinity. For example, maintaining a p-OCH3-aniline group at one position and a piperidine at another was found to be necessary for selectivity for the GalR2 receptor. nih.gov This highlights that the interplay between the core and its linked substituents is key to achieving receptor specificity.
In a series of piperidinyl-substituted acs.orgkuleuven.betriazolo[1,5-a]pyrimidines designed as anti-HIV agents, the "spacer" or linker element was a key focus. SAR studies suggested that a sulfonyl group could be a favorable linker. kuleuven.be Furthermore, for compounds in this series, electron-donating groups on a linked phenyl ring were found to be more favorable for potency than electron-withdrawing groups. kuleuven.be
The influence of the linker is also evident in studies on 2,4-disubstituted pyrimidines as cholinesterase inhibitors. The inhibition activity was found to be sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions of the pyrimidine ring. nih.gov For one series of N-benzylpyrimidine derivatives, incorporating terminal 4-alkylpiperazine and 4-alkoxy substituents via a linker resulted in good acetylcholinesterase (AChE) inhibition. nih.gov The length of an alkyl chain in this terminal group also mattered, with a propyl group leading to superior AChE inhibition compared to a methyl group. nih.gov
The following table summarizes key research findings on the role of linker and substituent chemistry in the SAR of pyrimidine derivatives.
| Series | Linker/Substituent Modification | Impact on Activity | Reference |
| Pyrimidine-4-carboxamides | Conformational restriction of an N-methylphenethylamine group by replacement with an (S)-3-phenylpiperidine. | 3-fold increase in inhibitory potency. | nih.gov |
| Pyrimidine-4-carboxamides | Exchange of a morpholine substituent for an (S)-3-hydroxypyrrolidine. | 10-fold increase in activity and reduced lipophilicity. | nih.gov |
| acs.orgkuleuven.betriazolo[1,5-a]pyrimidines | Introduction of a sulfonyl group as a "spacer". | Considered a favorable linker for activity. | kuleuven.be |
| acs.orgkuleuven.betriazolo[1,5-a]pyrimidines | Electron-donating groups (e.g., CH3) at the 4-position of a linked phenyl ring. | More favorable for potency than electron-withdrawing groups. | kuleuven.be |
| N-benzylpyrimidine derivatives | Increasing alkyl chain length from methyl to propyl on a terminal piperazine (B1678402). | Superior AChE inhibition. | nih.gov |
| 2,4,6-triaminopyrimidines | p-OCH3-aniline at 2-position and piperidine at 4-position. | Necessary for selective binding affinity for GalR2. | nih.gov |
Ligand Efficiency and Pharmacophore Mapping in this compound Series
Ligand efficiency (LE) and pharmacophore mapping are essential computational tools in modern drug discovery that help to optimize lead compounds. LE provides a measure of the binding energy per atom of a ligand, helping to identify small, efficient fragments that can be built upon. Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups required for biological activity.
Ligand Efficiency (LE)
Ligand efficiency is a metric used to assess the quality of a compound by relating its potency to its size (typically measured by the number of heavy, non-hydrogen atoms). It helps guide the selection of compounds that are more likely to have favorable drug-like properties. While specific LE values for all this compound series are not always published, the principles are widely applied in their design. For example, in the development of NAPE-PLD inhibitors, exchanging a morpholine for an (S)-3-hydroxypyrrolidine not only increased potency tenfold but also reduced lipophilicity, suggesting an improvement in ligand efficiency. nih.gov Studies on other classes of molecules have shown that LE values often decrease as ligands become larger, emphasizing the importance of optimizing potency without excessively increasing molecular size. acs.org The goal is to maximize the binding contribution of each part of the molecule, a principle that guides the modifications seen in many pyrimidine derivative SAR studies. nih.gov
Pharmacophore Mapping
Pharmacophore mapping and related molecular docking studies have been instrumental in designing novel pyrimidine derivatives. By identifying the key interactions between a ligand and its target protein, researchers can design new molecules with improved affinity and selectivity.
For instance, in the design of pyrido[2,3-d]pyrimidine (B1209978) derivatives as thymidylate synthase inhibitors, structure-based pharmacophore mapping was used to design a library of new compounds. nih.gov Molecular docking studies identified ligands that had better interactions with the catalytic sites compared to a standard drug. nih.gov These studies revealed that interaction with a key catalytic amino acid (Cys195) was essential for anticancer activity. nih.gov
Similar computational approaches have been applied to other pyrimidine series. Molecular docking of pyrimidine derivatives against the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase protein showed that compounds could interact with important amino acid residues through hydrogen bonds and hydrophobic interactions. dergipark.org.tr These models indicated that the presence of a pyrrolidine (B122466) or piperidine on the pyrimidine ring contributed to interactions with key residues. dergipark.org.tr
The table below outlines key pharmacophoric features identified in studies of pyrimidine derivatives.
| Target/Series | Key Pharmacophoric Features | Predicted Interaction | Reference |
| Thymidylate Synthase | Pyrido[2,3-d]pyrimidine core | Interaction with catalytic amino acid Cys195. | nih.gov |
| P. falciparum DHFR-TS | Pyrimidine core with piperidine/pyrrolidine | Hydrogen bonding with Ile14 and Ile164; Hydrophobic interactions. | dergipark.org.tr |
| HIV-1 Reverse Transcriptase | acs.orgkuleuven.betriazolo[1,5-a]pyrimidine core | Specific binding conformation within the NNRTI binding pocket. | kuleuven.be |
| GalR2 Receptor | 2,4,6-triaminopyrimidine | Specific orientation of p-OCH3-aniline and piperidine substituents. | nih.gov |
| Acetylcholinesterase | 2,4-disubstituted pyrimidine | Central pyrimidine ring serves as a template for dual binding at catalytic and peripheral sites. | nih.gov |
These computational and SAR studies collectively demonstrate that the this compound scaffold is a versatile template. The careful tuning of linker chemistry, guided by principles of ligand efficiency and detailed pharmacophore mapping, is essential for the continued development of potent and selective drug candidates based on this core structure.
Biological and Pharmacological Activities of 2 Piperidin 4 Yl Pyrimidine Derivatives
Anticancer and Antitumor Potential
Derivatives of 2-(piperidin-4-yl)pyrimidine have emerged as a significant class of compounds in the development of novel anticancer agents. Their therapeutic effects are largely attributed to their ability to interfere with key signaling pathways that are often dysregulated in cancer, such as those governed by protein kinases. By inhibiting these kinases, these compounds can effectively modulate cell proliferation and induce programmed cell death, or apoptosis, in malignant cells.
The anticancer activity of this compound derivatives is frequently linked to their potent inhibitory action against a range of protein kinases that are crucial for tumor growth and survival.
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention. Certain pyrimidopyrimidine derivatives containing the 2-(piperidin-4-yl) moiety have been identified as selective EGFR kinase inhibitors. For instance, BIBX1382, or N8-(3-chloro-4-fluoro-phenyl)-N2-(1-methyl-piperidin-4-yl)-pyrimido[5,4-d]pyrimidine-2,8-diamine, has demonstrated potent inhibition of EGFR-expressing KB cells. nih.gov This inhibition extends to downstream signaling pathways, including the MAPK cascade. nih.gov In vivo studies have further shown that oral administration of such compounds can inhibit the growth of human xenografts. nih.gov Other pyrido[2,3-d]pyrimidine (B1209978) derivatives have also shown significant inhibitory activity against both wild-type EGFR and its resistant mutants, such as T790M, with IC50 values in the nanomolar range. bindingdb.orgacs.org
Anaplastic Lymphoma Kinase (ALK): ALK is another important receptor tyrosine kinase implicated in various cancers. Novel ALK inhibitors incorporating a sulfoxide (B87167) structure and the 2-(piperidin-4-yl)phenyl moiety have been synthesized. acs.org For example, 4-Chloro-N5-(2-(ethylsulfinyl)phenyl)-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)pyrimidine-2,5-diamine and its analogues have been developed as potent ALK inhibitors. acs.orggoogle.com
Cell Division Cycle 42 (CDC42) and Rho-related GTP-binding protein (RHOJ): CDC42 and RHOJ are small GTPases that play a critical role in cancer cell migration and proliferation. A new class of CDC42 GTPase interaction inhibitors based on a trisubstituted pyrimidine (B1678525) core has been developed. nih.govresearchgate.net Compounds such as ARN22089 and ARN25062, which feature a piperidine (B6355638) moiety, have shown the ability to block the interaction of CDC42 with its downstream effectors. researchgate.net These inhibitors have demonstrated antiproliferative activity in various melanoma cancer cell lines. nih.gov
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Several 7H-pyrrolo[2,3-d]pyrimidine derivatives containing a 1-(piperidin-4-yl)-1H-pyrazol-4-yl moiety have been identified as potent FAK inhibitors. preprints.org For example, N-methyl-2-((2-((1-(piperidin-4-yl)-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzamide exhibited an IC50 value of 22.3 nM against FAK. preprints.org
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase that is implicated in various diseases, including cancer and mood disorders. A series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides have been developed as potent and selective GSK-3β inhibitors. mdpi.com Additionally, pyrimidin-4-one derivatives have been identified as effective scaffolds for GSK-3 inhibition. ambeed.com
Microtubule Affinity-Regulating Kinase 4 (MARK4): MARK4 is a serine/threonine kinase involved in the regulation of the microtubule cytoskeleton and is considered a target in neurodegenerative diseases and cancer. Pyrimidine-based compounds, specifically 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives, have been synthesized and shown to inhibit MARK4 with IC50 values in the micromolar range. preprints.orgfrontiersin.orggoogle.com
c-Mesenchymal-Epithelial Transition Factor (c-Met): The c-Met receptor tyrosine kinase is a key driver of tumorigenesis and metastasis. Novel c-Met inhibitors with a 2-substituted aniline (B41778) pyrimidine backbone have been developed. One such derivative, N-(4-fluorophenyl)-N-(4-((2-((4-((1-methylpiperidin-4-yl)oxy)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide, has demonstrated potent inhibitory activity. Furthermore, compounds with dual chiral centers incorporating a piperidin-4-yloxy)ethyl)pyrimidine moiety have shown significant antiproliferative activities against c-Met.
Table 1: Inhibition of Specific Kinases by this compound Derivatives
| Compound Name/Class | Target Kinase | IC50 Value | Cell Line/Assay |
|---|---|---|---|
| N8-(3-chloro-4-fluoro-phenyl)-N2-(1-methyl-piperidin-4-yl)-pyrimido[5,4-d]pyrimidine-2,8-diamine (BIBX1382) | EGFR | Nanomolar range | KB cells |
| Pyrido[2,3-d]pyrimidine-4(3H)-one derivative (Compound 11) | EGFRwt | 0.099 µM | Enzyme assay |
| Pyrido[2,3-d]pyrimidine-4(3H)-one derivative (Compound 11) | EGFRT790M | 0.123 µM | Enzyme assay |
| Thieno[3,2-d]pyrimidine derivative (Compound B1) | EGFRL858R/T790M | 13 nM | Kinase assay |
| 4-Chloro-N5-(2-(ethylsulfinyl)phenyl)-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)pyrimidine-2,5-diamine | ALK | Not specified | Not specified |
| Trisubstituted pyrimidine derivatives (e.g., ARN22089) | CDC42/RHOJ | Not specified | Melanoma cell lines |
| N-methyl-2-((2-((1-(piperidin-4-yl)-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzamide | FAK | 22.3 nM | Enzyme assay |
| N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides | GSK-3β | Potent inhibition | Enzyme assay |
| 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives | MARK4 | 7.52 ± 0.33 to 37.99 ± 0.62 µM | ATPase inhibition assay |
| N-(4-fluorophenyl)-N-(4-((2-((4-((1-methylpiperidin-4-yl)oxy)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide | c-Met | Potent inhibition | Not specified |
| (R,R)-3-(1-(1-(3-(5-(1-((1-Methylpiperidin-4-yl)oxy)ethyl)pyrimidin-2-yl)phenyl)ethyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile ((R, R)-12a) | c-Met | Not specified | MHCC97H cells |
A crucial aspect of the anticancer potential of this compound derivatives lies in their ability to halt the uncontrolled proliferation of cancer cells and trigger their programmed demise through apoptosis.
Numerous studies have demonstrated the potent anti-proliferative effects of these compounds across a variety of cancer cell lines. For instance, isoxazolo[4,5-d]pyrimidine derivatives have shown significant anti-proliferative activities against the BT-474 breast cancer cell line. Similarly, certain pyrido[2,3-d]pyrimidine derivatives exhibit broad antiproliferative efficacy against various cancer cells, including MV4-11, HT-29, MCF-7, and HeLa cells. bindingdb.org
The induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. For example, some pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in PC-3 and MCF-7 cells by activating caspase-3. This activation can be substantial, with some compounds increasing caspase-3 levels by over five-fold in PC-3 cells. bindingdb.org The apoptotic pathway can be further influenced by the modulation of pro-apoptotic and anti-apoptotic proteins. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been observed to elevate the levels of the pro-apoptotic protein BAX while decreasing the levels of the anti-apoptotic protein Bcl-2 in MCF-7 cells.
Furthermore, these derivatives can influence the cell cycle, arresting cancer cells at specific phases and preventing their division. Pyrido[2,3-d]pyrimidine derivatives have been reported to cause G2/M phase cell cycle arrest, while others can block the G1 phase. bindingdb.org This disruption of the cell cycle, combined with the induction of apoptosis, provides a powerful two-pronged attack against cancer cells.
Table 2: Modulation of Cell Proliferation and Apoptosis by this compound Derivatives
| Compound Class | Effect | Mechanism | Cell Line |
|---|---|---|---|
| Isoxazolo[4,5-d]pyrimidines | Anti-proliferative | Inhibition of PI3Kδ | BT-474 |
| Pyrido[2,3-d]pyrimidines | Anti-proliferative, Apoptosis induction | CDK2 inhibition, Caspase-3 activation | MV4-11, HT-29, MCF-7, HeLa, PC-3 |
| Thieno[2,3-d]pyrimidines | Apoptosis induction | Increased BAX, Decreased Bcl-2, Increased Caspase-8 & -9 | MCF-7 |
| Pyrido[2,3-d]pyrimidines | Cell cycle arrest | G2/M phase arrest | Not specified |
| Pyrido[2,3-d]pyrimidines | Cell cycle arrest | Pre-G1 and G1 phase arrest | PC-3 |
Antiviral Efficacy, Particularly Against HIV Reverse Transcriptase
In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antiviral agents, most notably in the fight against the Human Immunodeficiency Virus (HIV). Their primary mechanism of action in this context is the inhibition of HIV reverse transcriptase (RT), a critical enzyme for the replication of the virus.
Derivatives of this compound have been extensively explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity. This mode of inhibition is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during DNA synthesis.
Several novel series of piperidin-4-yl-aminopyrimidine derivatives have been designed and synthesized, showing potent inhibitory activity against HIV-1 RT. These compounds often fuse the pharmacophore templates of known NNRTIs, leading to significantly improved activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar range. The development of these allosteric pyrimidine derivatives represents a significant advancement in the pursuit of more effective AIDS therapeutics.
A major challenge in HIV therapy is the emergence of drug-resistant viral strains. A key advantage of some this compound-based NNRTIs is their ability to maintain potency against these resistant mutants. researchgate.net For example, N-benzyl derivatives of piperidine-linked aminopyrimidines have demonstrated broad activity against both wild-type HIV-1 and a panel of drug-resistant mutant viruses. researchgate.netgoogle.com
Notably, certain compounds in this class retain their efficacy against strains carrying common resistance mutations such as K103N/Y181C and Y188L. researchgate.netgoogle.com The development of inhibitors with a high genetic barrier to resistance is a critical goal in antiretroviral drug discovery, and the this compound scaffold provides a promising foundation for achieving this. The structural flexibility of this core allows for modifications that can overcome the effects of mutations in the NNRTI binding pocket.
Table 3: Antiviral Efficacy of this compound Derivatives against HIV
| Compound Class/Name | Target | Activity | Viral Strain(s) |
|---|---|---|---|
| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | EC50 in single-digit nanomolar range | Wild-type HIV-1 |
| N-benzyl piperidine-linked aminopyrimidines | HIV-1 Reverse Transcriptase | Broad potency | Wild-type, K103N/Y181C, Y188L mutants |
| Piperidine-substituted thiophene[3,2-d]pyrimidine derivatives | HIV-1 Reverse Transcriptase | EC50 in single-digit nanomolar range | Wild-type, single-mutant, and double-mutant strains |
Antimicrobial Properties
The therapeutic utility of this compound derivatives extends to the realm of infectious diseases caused by bacteria and fungi. The pyrimidine nucleus itself is a well-established pharmacophore in antimicrobial agents, and its combination with a piperidine moiety has yielded compounds with significant antibacterial and antifungal activity.
A variety of pyrimidine derivatives incorporating a piperidine ring have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 2-piperidinomethylamino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal species.
Structure-activity relationship studies have revealed that specific substitutions on both the pyrimidine and piperidine rings can significantly influence the antimicrobial potency. For example, the presence of a bromo group on the coumarin (B35378) moiety and a 4-chlorophenyl group on the pyrimidine ring was found to be critical for broad-spectrum antimicrobial activity. Some of these synthesized compounds have exhibited minimum inhibitory concentrations (MICs) in the range of 25-50 µg/mL against various bacterial and fungal strains, indicating their potential as effective antimicrobial agents. Further research has also highlighted the antifungal potential of pyrimidine derivatives against species such as Candida albicans and Aspergillus niger.
Table 4: Antimicrobial Activity of this compound Derivatives
| Compound Class | Target Organism(s) | MIC Value (µg/mL) |
|---|---|---|
| 2-Piperidinomethylamino-4-(7-bromo-coumarin-3-yl)-6-(4-chlorophenyl) pyrimidine | S. aureus, E. faecalis, S. epidermidis, B. subtilis, B. cereus | 50 |
| 2-Piperidinomethylamino-4-(7-bromo-coumarin-3-yl)-6-(4-chlorophenyl) pyrimidine | E. coli, P. aeruginosa, K. pneumonia, B. bronchiseptica, P. vulgaris | 25 |
| 2-Piperidinomethylamino-4-(7-bromo-coumarin-3-yl)-6-(4-chlorophenyl) pyrimidine | C. albicans, A. niger, A. flavus, M. purpureous, P. citrinum | 25 |
Antibacterial Spectrum and Potency
Derivatives of this compound have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, a series of 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines were synthesized and evaluated for their antimicrobial properties. bioline.org.br One compound, in particular, which features a bromo group at the 7-position of the coumarin moiety and a 4-chlorophenyl group at the 6-position of the pyrimidine ring, exhibited significant activity. bioline.org.br This compound, designated as 6a , showed a minimum inhibitory concentration (MIC) of 50 μg/mL against S. aureus, E. faecalis, S. epidermidis, B. subtilis, and B. cereus. It also displayed good activity against E. coli, P. aeruginosa, K. pneumonia, B. bronchiseptica, and P. vulgaris with an MIC of 25 μg/mL. bioline.org.br
Another study reported the synthesis of pyrimidine derivatives incorporated with a piperazine (B1678402) moiety. nih.govresearchgate.net Among these, compounds 4b , 4d , 5a , and 5b showed good antibacterial activity at a concentration of 40μg/ml against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.govresearchgate.net Similarly, a series of 2, 4, 6-trisubstituted pyrimidine derivatives showed significant antibacterial activity against Bacillus pumilus and Escherichia coli when compared with standard drugs like amikacin (B45834) and penicillin G. wjarr.com Furthermore, novel indolyl-pyrimidine derivatives have shown potent antibacterial activity against S. aureus, B. cereus, and E. coli. wjarr.com
The antibacterial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes. For example, some pyrimidine derivatives act as dihydrofolate reductase (DHFR) inhibitors, a crucial enzyme in bacterial folic acid synthesis. wjarr.com
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6a | S. aureus, E. faecalis, S. epidermidis, B. subtilis, B. cereus | 50 | bioline.org.br |
| 6a | E. coli, P. aeruginosa, K. pneumonia, B. bronchiseptica, P. vulgaris | 25 | bioline.org.br |
| 4b, 4d, 5a, 5b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | 40 (concentration) | nih.govresearchgate.net |
| 2a | E. coli | 6.5 µM | bohrium.com |
Antifungal Activity Profiles
Several this compound derivatives have also been investigated for their antifungal properties. In the same study that highlighted antibacterial activity, compounds 6a and 17a from the 2-piperidinomethylamino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidine series demonstrated very good activity against C. albicans, A. niger, A. flavus, M. purpureous, and P. citrinum with an MIC of 25 μg/mL. bioline.org.br
Another study focused on pyrimidine derivatives containing an amide moiety and their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.gov One particular compound, 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide), showed excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, which was better than the standard, Pyrimethanil. frontiersin.orgnih.gov
Furthermore, pyrimidine-2,4-dione derivatives connected with 2H-thiopyran have been synthesized and tested for their antifungal activity. jksus.org Compound 3c was found to be excellent in inhibiting the growth of C. albicans. jksus.org Compounds 3e and 3f showed activity identical to the standard against M. audounii (MIC: 4 μg/mL). jksus.org
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | MIC/EC50 (µg/mL) | Reference |
|---|---|---|---|
| 6a, 17a | C. albicans, A. niger, A. flavus, M. purpureous, P. citrinum | 25 (MIC) | bioline.org.br |
| 5o | Phomopsis sp. | 10.5 (EC50) | frontiersin.orgnih.gov |
| 3c | C. albicans | - | jksus.org |
| 3e, 3f | M. audounii | 4 (MIC) | jksus.org |
| 4a, 4d, 4e, 5c, 5e | Aspergillus niger, Pencillium notatum, Aspergillus fumigates, Candida albicans | 40 (concentration) | nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has spurred the search for new antitubercular agents. nih.govresearchgate.net Derivatives of this compound have shown promise in this area. A screening of a bioactive compound library identified ceritinib (B560025), a compound containing the this compound core, as having activity against Mtb H37Ra. nih.govresearchgate.net This led to the synthesis of novel ceritinib derivatives, where the presence of a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (B3204376) moiety at the 2-position of the pyrimidine nucleus was found to enhance antimycobacterial activity. wjarr.comnih.govresearchgate.net
One of the most potent compounds identified was 5-Chloro-N²-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N⁴-(naphthalen-1-yl) pyrimidine-2,4-diamine (16j ), which significantly reduced the Mtb burden in a mouse model. nih.govresearchgate.net The proposed mechanism of action for this compound is the inhibition of dihydrofolate reductase. nih.gov Another study also highlighted that the presence of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline at position 2 of the pyrimidine nucleus is crucial for activity against Mtb. wjarr.com
Table 3: Antitubercular Activity of this compound Derivatives
| Compound | Strain | Activity | Reference |
|---|---|---|---|
| Ceritinib | Mtb H37Ra | MIC = 9.0 µM | nih.govresearchgate.netresearchgate.net |
| 16j | Mtb in vivo | Remarkably reduced Mtb burden | nih.govresearchgate.net |
Anti-inflammatory and Analgesic Effects
Inhibition of Inflammatory Mediators (e.g., COX-2, p38α MAP kinase)
Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and p38α mitogen-activated protein (MAP) kinase.
Several studies have reported the selective COX-2 inhibitory activity of pyrimidine derivatives. mdpi.comrsc.orgnih.gov For example, two pyrimidine derivatives, L1 and L2 , demonstrated higher affinity for the COX-2 isoform than for COX-1, with IC50 values for COX-2 inhibition comparable to the reference drug meloxicam. mdpi.comnih.gov Another study reported that derivatives 5 and 6 potently suppressed COX-2 activity with IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, comparable to celecoxib. rsc.org A series of 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl) imidazoles were also synthesized and showed IC50 values for inhibition of p38α ranging from 6.0 to 650 nM. researchgate.net
The p38 MAP kinase is another important target for anti-inflammatory drugs. acs.org Chromone-based derivatives containing a pyridin-4-yl moiety have been evaluated as p38α MAP kinase inhibitors. acs.org Compound 7a showed moderate activity (IC50 = 813 nM), and the introduction of an amino group in the 2-position of the pyridyl moiety led to p38α inhibitors with IC50 values in the low nanomolar range, such as compound 8a (IC50 = 17 nm). acs.org
Mechanisms of Analgesia
The analgesic effects of this compound derivatives are often linked to their anti-inflammatory properties. By inhibiting inflammatory mediators like COX-2, these compounds can reduce the production of prostaglandins, which are key players in sensitizing nociceptors and causing pain.
Some pyrimidine derivatives have been shown to possess analgesic activity in various animal models. For example, a series of 4,5-dihydrothieno[3,2-e] bioline.org.brnih.govacs.orgtriazolo[4,3-a]pyrimidine-2-carboxamides were synthesized and evaluated for their analgesic activity using the formalin-induced paw edema model. openmedicinalchemistryjournal.com Compounds 10a , 10c , and 11c exhibited remarkable anti-inflammatory and good analgesic activity. openmedicinalchemistryjournal.com
Furthermore, dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands based on a piperidine core have been designed for the treatment of nociceptive and neuropathic pain. nih.gov Compound 12 from this series showed a broad spectrum of analgesic activity in both types of pain models. nih.gov
Neuropharmacological Activities
Beyond their anti-inflammatory and analgesic effects, some derivatives of this compound have shown potential in the realm of neuropharmacology. The pyrimidine scaffold is present in compounds with a wide range of central nervous system (CNS) activities, including antidepressant and anxiolytic effects. nih.gov
A study on a new piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192 ), demonstrated anxiolytic-like activity that was modulated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov The same compound also showed antidepressant-like activity mediated through the serotonergic system. nih.gov
Additionally, 2-piperidone (B129406) derivatives have been designed and evaluated as agents for the treatment of Alzheimer's disease. nih.gov These compounds were found to inhibit Aβ(1-42) self-aggregation and suppress the production of pro-inflammatory cytokines, suggesting a neuroprotective effect. nih.gov
Affinity for Serotoninergic and Dopaminergic Receptors
Derivatives of this compound have been explored for their potential to modulate serotoninergic and dopaminergic systems, which are crucial in the regulation of mood, cognition, and motor function. The interaction of these compounds with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors is a key area of research for developing novel therapeutics for neuropsychiatric disorders.
One area of investigation has been the development of ligands with mixed affinity for multiple receptor subtypes. For instance, compounds incorporating a 4-(p-fluorobenzoyl)piperidine moiety have shown notable affinity for 5-HT2A, D1, D2, and D4 receptors. mdpi.com Specifically, a tetrahydro-quinazolinone derivative, 7-((4-(4-fluorobenzoyl)piperidin-1-yl)methyl)-7,8-dihydroquinazolin-5(6H)-one, which features a structure related to the this compound core, was identified as a potent ligand for both 5-HT2A and D2 receptors. mdpi.com
Furthermore, theoretical studies on analogues such as 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide have been conducted to understand the structural requirements for dopamine D4 receptor binding affinity. researchgate.net These studies suggest that specific atoms within the piperidine and aromatic rings play a crucial role in the drug-receptor interaction, potentially through π-π and σ-σ or σ-π interactions. researchgate.net While not direct derivatives of this compound, these findings provide valuable insights into the pharmacophore required for dopaminergic activity which can be translated to pyrimidine-containing analogues.
The table below summarizes the receptor binding affinities of selected compounds structurally related to this compound.
| Compound | Target Receptors | Affinity (IC50/Ki) | Reference |
| 7-((4-(4-fluorobenzoyl)piperidin-1-yl)methyl)-7,8-dihydroquinazolin-5(6H)-one | 5-HT2A, D2 | Potent Ligand | mdpi.com |
| Compound 32 (benzoylpiperidine derivative) | 5-HT2A, D2 | IC50 = 6.0 nM (5-HT2A), 12 nM (D2) | mdpi.com |
Note: The compounds listed are structurally related and provide insight into the potential of the this compound scaffold.
Anxiolytic Potential
The anxiolytic potential of this compound derivatives is closely linked to their ability to modulate the endocannabinoid system. N-acylethanolamines (NAEs) are a class of lipid mediators involved in various physiological processes, including stress and anxiety. acs.org The biosynthesis of NAEs is primarily catalyzed by the enzyme N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). acs.orgnih.gov
Inhibition of NAPE-PLD has emerged as a promising strategy for modulating anxiety-related behaviors. A potent and selective NAPE-PLD inhibitor, LEI-401, which features a 2-((S)-3-phenylpiperidin-1-yl)pyrimidine core structure, has been shown to decrease NAE levels in the brain and modulate emotional behavior in preclinical models. acs.orgnih.gov The ability of this compound to alter the levels of neuroactive lipids suggests that derivatives of this compound could possess anxiolytic properties by targeting the NAPE-PLD enzyme. The involvement of NAEs in the regulation of stress and anxiety highlights the therapeutic potential of this class of compounds for anxiety disorders. acs.org
Enzyme Inhibition and Receptor Modulation
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
A significant area of research for this compound derivatives has been the inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). acs.orgnih.gov A notable inhibitor from this class is LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide). acs.orgnih.gov
Structure-activity relationship (SAR) studies revealed that the pyrimidine-4-carboxamide (B1289416) scaffold is crucial for activity. acs.org Optimization of a high-throughput screening hit led to the development of LEI-401. Key modifications included the conformational restriction of a substituent by introducing an (S)-3-phenylpiperidine group, which resulted in a threefold increase in potency. nih.gov Furthermore, replacing a morpholine (B109124) group with a more polar (S)-3-hydroxypyrrolidine moiety enhanced the activity tenfold. nih.gov LEI-401 exhibits nanomolar potency with a pIC50 of 7.14 ± 0.04 and a Ki of 27 nM. acs.org
The table below presents the inhibitory activity of LEI-401 and a precursor compound against NAPE-PLD.
| Compound | Structure | pIC50 | Ki | Reference |
| LEI-401 | N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide | 7.14 ± 0.04 | 27 nM | acs.org |
| Precursor 2 | pyrimidine-4-carboxamide | 6.09 ± 0.04 | - | acs.org |
Antioxidant Activity and Related Biochemical Pathways
Pyrimidine derivatives are recognized for their diverse biological activities, including antioxidant properties. ijpsonline.commdpi.com The pyrimidine scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules. mdpi.com
Several studies have investigated the antioxidant potential of various pyrimidine derivatives using assays such as the DPPH radical scavenging method and the nitric oxide and hydrogen peroxide free radical scavenging methods. ijpsonline.com For example, a series of 4,6-bisaryl-pyrimidin-2-amine derivatives were synthesized and evaluated for their antioxidant activity. One compound in this series, containing chloro and bromo substitutions, showed potent antioxidant activity with IC50 values of 0.019 and 0.020 mol/L in nitric oxide and hydrogen peroxide scavenging assays, respectively. ijpsonline.com
Another study on novel piperidine pyrimidine cinnamic acid amides demonstrated moderate to good lipid peroxidation inhibition potential. mdpi.com Although the DPPH assay showed moderate antioxidant activity, which may be related to the bulkiness of the molecules, the results point to the potential of this class of compounds as antioxidants. mdpi.com
The table below summarizes the antioxidant activity of selected pyrimidine derivatives.
| Compound Series | Assay | Activity (IC50) | Reference |
| 4,6-bisaryl-pyrimidin-2-amine derivative (8b4) | Nitric oxide free radical scavenging | 0.019 mol/L | ijpsonline.com |
| 4,6-bisaryl-pyrimidin-2-amine derivative (8b4) | Hydrogen peroxide free radical scavenging | 0.020 mol/L | ijpsonline.com |
| Piperidine pyrimidine cinnamic acid amides | Lipid peroxidation inhibition | Moderate to good | mdpi.com |
Mechanism of Action and Target Engagement of 2 Piperidin 4 Yl Pyrimidine Analogues
Molecular Interactions with Biological Targets
The efficacy and selectivity of 2-(Piperidin-4-YL)pyrimidine analogues are dictated by the precise molecular interactions they form within the ATP-binding pocket of their target kinases. These interactions, which include hydrogen bonds, ionic forces, and hydrophobic contacts, anchor the inhibitor in a stable conformation, preventing the binding of ATP and subsequent kinase activity. nih.govekb.eg
Hydrogen bonds are pivotal for the high-affinity binding of this compound analogues to their kinase targets. For instance, in the case of JAK inhibitors like Tofacitinib and Baricitinib, the nitrogen atoms within the pyrimidine (B1678525) or pyrrolopyrimidine core form critical hydrogen bonds with the backbone amide and carbonyl groups of conserved amino acid residues in the hinge region of the kinase. This region connects the N- and C-terminal lobes of the kinase domain and is crucial for the conformational changes required for catalysis.
Molecular dynamics simulations and co-crystal structures of analogues such as Tofacitinib with JAKs reveal that the pyrrolo[2,3-d]pyrimidine scaffold consistently forms two strong hydrogen bonds with the hinge region residues, specifically with the backbone of a conserved glutamate (B1630785) (E957 in JAK1, E930 in JAK2, E903 in JAK3) and a leucine (B10760876) (L959 in JAK1, L932 in JAK2, L905 in JAK3). nih.govacs.orgresearchgate.net Similarly, the carboxamide scaffold of Peficitinib forms triple hydrogen bonds with the hinge region of JAKs. rcsb.org These interactions effectively mimic the hydrogen bonding pattern of the adenine (B156593) base of ATP, contributing significantly to the competitive inhibitory mechanism. Ionic interactions, while less common for this specific scaffold, can also contribute to binding affinity, particularly involving charged residues near the ATP-binding site. nih.gov
The aromatic nature of the pyrimidine ring and associated substituents allows for favorable π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, within the kinase active site. However, the primary stabilizing forces beyond hydrogen bonding are typically hydrophobic interactions. The piperidine (B6355638) ring and other lipophilic moieties of the analogues fit into hydrophobic pockets within the ATP-binding site.
In Tofacitinib, for example, the piperidine ring and its methyl group orient towards the C-terminal lobe of the kinase, establishing van der Waals contacts with residues like Serine 963 and Leucine 959 in JAK1, and Cysteine 909 in JAK3. nih.gov Other hydrophobic residues, including valine and phenylalanine, also contribute to the stabilization of the inhibitor-kinase complex. nih.gov The specific nature and extent of these hydrophobic interactions are key determinants of an inhibitor's selectivity for one kinase over another, as the residues lining these pockets can vary between different kinases. ekb.eg
A distinct mechanism is observed with Ritlecitinib, which, in addition to non-covalent interactions, forms an irreversible covalent bond with a unique cysteine residue (Cys-909) in the ATP binding site of JAK3. drugbank.comdrughunter.com This covalent interaction leads to sustained inhibition.
Enzymatic Inhibition Kinetics and Specificity
The interaction of this compound analogues with their target enzymes is typically characterized by their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). These values quantify the potency of the inhibitor. Most analogues in this class act as reversible, ATP-competitive inhibitors. nih.gov This means they bind to the same site as ATP, and their inhibition can be overcome by increasing the concentration of ATP. khanacademy.org
The kinetics of inhibition are crucial for understanding the drug's behavior in a biological system. For ATP-competitive inhibitors, the apparent Michaelis constant (Km) for the substrate increases, while the maximum reaction velocity (Vmax) remains unchanged in the presence of the inhibitor. khanacademy.org However, some analogues, like Ritlecitinib, are irreversible inhibitors. They bind covalently to the enzyme, permanently inactivating it. This results in a decrease in the effective enzyme concentration and thus a reduction in Vmax. drughunter.com
The specificity of these inhibitors is a critical aspect of their therapeutic profile. An ideal inhibitor would potently inhibit its intended target while having minimal effect on other kinases, thereby reducing the potential for off-target side effects. The specificity is determined by the subtle differences in the amino acid composition and conformation of the ATP-binding sites across the kinome.
| Compound | Target | Inhibition Type | IC50 (nM) | Reference |
| Tofacitinib | JAK1 | Reversible, ATP-Competitive | 112 | osti.gov |
| JAK2 | Reversible, ATP-Competitive | 20 | osti.gov | |
| JAK3 | Reversible, ATP-Competitive | 1 | osti.gov | |
| Baricitinib | JAK1 | Reversible, ATP-Competitive | 5.9 | drugbank.com |
| JAK2 | Reversible, ATP-Competitive | 5.7 | drugbank.com | |
| JAK3 | Reversible, ATP-Competitive | >400 | drugbank.com | |
| Ritlecitinib | JAK3 | Irreversible, Covalent | 90 | drughunter.com |
| BTK | Irreversible, Covalent | - | drughunter.com | |
| ITK | Irreversible, Covalent | 8510 | drughunter.com | |
| Compound 14j | JAK2 | Reversible, ATP-Competitive | 27 | nih.gov |
| FLT3 | Reversible, ATP-Competitive | 30 | nih.gov |
This table presents a selection of this compound analogues and their reported enzymatic inhibition data. IC50 values can vary depending on assay conditions.
Receptor Binding Affinity and Selectivity Profiling
This profiling is essential for identifying potential off-target effects and for understanding the full spectrum of a compound's biological activity. For example, Tofacitinib was initially considered a selective JAK3 inhibitor but was later shown to inhibit JAK1 and JAK2 with similar potency at physiological ATP concentrations. osti.gov Baricitinib is a selective inhibitor of JAK1 and JAK2. drugbank.com Ritlecitinib is unique in that it is a dual inhibitor of JAK3 and the TEC family of kinases. guidetopharmacology.org
The selectivity of these compounds is a result of exploiting subtle differences in the ATP-binding sites of the various kinases. For example, the presence of a unique cysteine residue in JAK3 (Cys-909) allows for the design of selective covalent inhibitors like Ritlecitinib, as other JAK family members have a serine at the equivalent position. drugbank.comdrughunter.com
| Compound | Target | Binding Affinity (Ki or IC50 in nM) |
| Tofacitinib | JAK1 | 112 |
| JAK2 | 20 | |
| JAK3 | 1 | |
| TYK2 | 344 | |
| Baricitinib | JAK1 | 5.9 |
| JAK2 | 5.7 | |
| JAK3 | >400 | |
| TYK2 | 53 | |
| Ritlecitinib | JAK3 | 90 (IC50) |
| TEC | Active | |
| ITK | 8510 (IC50) | |
| BTK | Active |
This table showcases the selectivity profiles of prominent this compound analogues against the JAK family of kinases. Data is compiled from various sources and represents in vitro enzymatic assays. drughunter.comosti.govdrugbank.com
Cellular Pathway Modulation and Downstream Effects
The ultimate therapeutic effect of this compound analogues is achieved through the modulation of cellular signaling pathways. By inhibiting kinases like JAKs, these compounds block the signal transduction from cytokine receptors to the nucleus. nih.gov
The canonical JAK-STAT pathway is a primary target. When a cytokine binds to its receptor, it activates the associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the STATs, which dimerize and translocate to the nucleus to regulate gene transcription. nih.govyoutube.com
Inhibitors based on the this compound scaffold prevent the initial activation of JAKs, thereby inhibiting the phosphorylation of STATs. This has been demonstrated in cellular assays where treatment with these inhibitors leads to a dose-dependent reduction in phosphorylated STAT levels in response to cytokine stimulation. drugbank.com
Computational Studies and in Silico Drug Design for 2 Piperidin 4 Yl Pyrimidine
Molecular Docking Simulations to Elucidate Binding Modes
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 2-(piperidin-4-yl)pyrimidine, docking simulations have been instrumental in elucidating their binding modes within the active sites of various biological targets. These simulations provide critical insights into the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern ligand recognition and affinity.
In studies targeting cancer, for instance, piperidin-4-amine linked pyrimidine (B1678525) derivatives were docked into the active sites of the human estrogen receptor and at the colchicine (B1669291) binding site of tubulin. researchgate.net The simulations suggested that hydrophobic groups attached via an alkyl chain could facilitate access to key domains like Helix 12 in the estrogen receptor, a crucial factor for determining potency. researchgate.net Similarly, in the pursuit of anti-malarial agents, docking studies revealed that pyrimidine derivatives could occupy the hydrophobic active site of P. falciparum's trans-2-enoyl acyl carrier protein reductase (PfENR), mirroring the binding of known inhibitors. researchgate.net For anti-diabetic applications, pyrimidine derivatives have been docked against α-amylase to understand how they interact with the enzyme's active pocket. remedypublications.com
These studies consistently demonstrate that the pyrimidine and piperidine (B6355638) moieties serve as key anchor points for interaction, while substitutions on these rings can be tailored to enhance binding affinity and selectivity for a specific target.
Table 1: Examples of Molecular Docking Studies with Piperidine-Pyrimidine Scaffolds
| Compound Series | Protein Target | Key Findings from Docking |
|---|---|---|
| Piperidin-4-amine linked pyrimidines | Human Estrogen Receptor, Tubulin | Identified key hydrophobic interactions and binding at the colchicine site, suggesting multi-target potential. researchgate.net |
| Pyrimidine derivatives | P. falciparum (PfENR) | Compounds occupied a hydrophobic active site, correlating with anti-malarial potencies. researchgate.net |
| Pyrimidine derivatives | α-amylase | Elucidated binding modes within the active site to guide the design of anti-diabetic agents. remedypublications.com |
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.gov This computational method simulates the physical movements of atoms and molecules, providing a more realistic representation of the biological environment. nih.gov
For compounds containing the piperidine-pyrimidine scaffold, MD simulations are crucial for validating docking poses and assessing the stability of the predicted interactions. A typical MD simulation runs for nanoseconds to microseconds, tracking parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg). nih.govresearchgate.net
RMSD analysis indicates the stability of the ligand within the binding pocket. A stable RMSD value over the simulation time suggests that the ligand maintains a consistent binding pose. nih.gov For example, simulations of piperidine derivatives against the SARS-CoV-2 main protease showed that the complexes remained stable throughout the trajectory, with RMSD values within the optimal range of <3 Å. nih.gov
RMSF analysis helps identify which amino acid residues of the protein fluctuate the most, providing insight into the flexibility of different regions of the protein upon ligand binding.
Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) analyses can indicate whether the binding of the ligand promotes a more compact and stable protein structure. researchgate.net
MD simulations, often coupled with binding free energy calculations like MM/PBSA, provide a deeper understanding of the thermodynamics of binding and confirm that the ligand-protein complex is energetically favorable and stable. nih.gov
Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes
| Parameter | Description | Implication for Stability |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | A low and stable RMSD value suggests the complex is stable and the ligand remains bound in its initial pose. nih.gov |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein and how they are affected by ligand binding. |
| Rg (Radius of Gyration) | Represents the compactness of the protein structure. | A stable or decreasing Rg value can indicate that ligand binding induces a more compact and stable protein conformation. researchgate.net |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | A consistent presence of key hydrogen bonds confirms their importance for binding stability. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activities. researchgate.net By developing mathematical models, QSAR can predict the activity of untested compounds, thereby guiding lead optimization and prioritizing molecules for synthesis. researchgate.net
For the this compound scaffold and its analogs, QSAR studies are essential for identifying the key structural features that influence biological potency. The process involves:
Dataset Curation: A set of piperidinopyrimidine analogs with experimentally determined biological activities is collected. researchgate.net
Descriptor Calculation: Various molecular descriptors that capture electronic, steric, hydrophobic, and topological properties of the molecules are calculated. researchgate.netnih.gov
Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are used to build the predictive models. researchgate.netnih.gov
Validation: The models are rigorously validated using statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and external test sets to ensure their robustness and predictive power. researchgate.netnih.gov
QSAR studies on pyrimidine derivatives have successfully identified critical descriptors influencing their activity as inhibitors of targets like VEGFR-2 and HIV Reverse Transcriptase. nih.govimist.ma For example, a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that a non-linear ANN model (R² = 0.998) was more powerful than an MLR model (R² = 0.889) for predicting activity. nih.gov Such models provide invaluable insights, allowing researchers to rationally design new this compound derivatives with enhanced potency.
Table 3: Comparison of QSAR Modeling Techniques for Pyrimidine Derivatives
| Modeling Technique | Description | Common Application |
|---|---|---|
| MLR (Multiple Linear Regression) | A linear method that establishes a straightforward equation between descriptors and activity. nih.govimist.ma | Provides easily interpretable models for datasets with linear relationships. nih.gov |
| ANN (Artificial Neural Network) | A non-linear machine learning method capable of modeling complex relationships between structure and activity. nih.gov | Effective for large and complex datasets where the structure-activity relationship is non-linear. nih.gov |
| PLS (Partial Least Squares) | A statistical method that works well with a large number of correlated descriptors. researchgate.net | Useful for analyzing datasets with more descriptors than compounds. |
| SVM (Support Vector Machine) | A machine learning technique that can be used for both linear and non-linear regression tasks. researchgate.netnih.gov | Robust for classification and regression, particularly with high-dimensional data. |
Virtual Screening and Library Design Based on this compound Scaffold
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound core serves as an excellent starting point, or "scaffold," for these campaigns.
There are two main approaches to virtual screening:
Ligand-Based Virtual Screening: This method uses the structure of a known active compound, like a potent this compound derivative, as a template. The screening searches for other molecules in a database with similar 2D or 3D structural features, on the principle that structurally similar molecules are likely to have similar biological activities.
Structure-Based Virtual Screening: When the 3D structure of the biological target is known, molecular docking can be used to "screen" thousands or millions of compounds from a library against the target's binding site. Compounds are ranked based on their predicted binding affinity or docking score, and the top-ranking hits are selected for further experimental testing.
A related strategy in library design is scaffold hopping , where the core this compound structure is replaced with a different but functionally similar chemical moiety. nih.gov This approach, often guided by 3D-QSAR models, aims to discover novel chemotypes with improved properties, such as better potency, reduced toxicity, or novel intellectual property. nih.gov Through these in silico screening and design strategies, the chemical space around the this compound scaffold can be rapidly and efficiently explored to identify promising new hit compounds. nih.gov
Computational Analysis of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
A compound's efficacy as a drug is determined not only by its interaction with the target but also by its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Poor ADME properties are a major cause of failure in late-stage drug development. Computational, or in silico, ADME prediction allows for the early assessment of these properties, helping to prioritize compounds with favorable drug-like characteristics. nih.govresearchgate.net
For derivatives of this compound, various computational models are used to predict key ADME parameters:
Absorption: Predictions often involve assessing compliance with guidelines like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. imist.maijpsjournal.com Compounds that adhere to these rules are more likely to have good oral bioavailability. researchgate.net
Distribution: Parameters like the blood-brain barrier (BBB) penetration and plasma protein binding are calculated to predict how the compound will be distributed throughout the body.
Metabolism: In silico tools can predict the sites on the molecule most likely to be metabolized by cytochrome P450 enzymes, helping to identify potentially unstable compounds or those that might form reactive metabolites.
Excretion: Properties related to clearance and elimination pathways are estimated.
Toxicity: Early toxicity risks, such as cardiotoxicity (hERG inhibition) or mutagenicity, can be flagged using predictive models. imist.ma
By integrating these in silico ADME predictions early in the design phase, researchers can modify the this compound scaffold to optimize its pharmacokinetic profile, increasing the likelihood of developing a successful drug candidate. rsc.org
Table 4: Common In Silico ADME/Tox Predictions and Lipinski's Rule of Five
| Parameter | Description | Favorable Range (Lipinski's Rule) |
|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | ≤ 500 Da |
| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | ≤ 5 |
| Hydrogen Bond Donors (HBD) | The number of O-H and N-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 |
| Toxicity Prediction | Assesses potential for adverse effects like mutagenicity or hERG inhibition. | Low or no predicted risk. |
Preclinical Evaluation and in Vivo Efficacy of 2 Piperidin 4 Yl Pyrimidine Derivatives
In Vivo Pharmacokinetic Studies in Animal Models
Pharmacokinetic (PK) studies are fundamental to determining how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion. For 2-(Piperidin-4-YL)pyrimidine derivatives, these studies are crucial for establishing a foundation for efficacy and safety.
Oral bioavailability is a key determinant of a drug's potential for convenient administration. Research into pyrimidine (B1678525) derivatives has shown a range of outcomes. For instance, early iterations of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, developed as inhibitors of Protein Kinase B (PKB/Akt), were hampered by low oral bioavailability nih.gov. However, subsequent structural modifications led to the identification of compounds within the same series that were potent and orally bioavailable nih.gov.
Similarly, in the development of trisubstituted pyrimidine inhibitors of CDC42, initial lead compounds such as ARN22089 and ARN25062 were noted for having favorable pharmacokinetics, which included adequate bioavailability for in vivo studies nih.gov. Further optimization within this class led to the discovery of compound 15 (ARN25499), which demonstrated an improved pharmacokinetic profile, including increased bioavailability, highlighting the potential for chemical modification to enhance this crucial parameter nih.gov.
| Compound Class | Key Finding |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Structural modifications successfully converted compounds with low oral bioavailability to orally active agents. nih.gov |
| Trisubstituted pyrimidine CDC42 inhibitors (ARN22089, ARN25062) | Demonstrated favorable pharmacokinetic profiles suitable for in vivo efficacy studies. nih.gov |
| Optimized Trisubstituted pyrimidine (ARN25499) | Showed an improved pharmacokinetic profile with increased bioavailability compared to earlier leads. nih.gov |
The rate at which a compound is removed from the body is a critical factor influencing its dosing regimen and potential for accumulation. Early studies on 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines revealed that despite potent in vitro activity, these compounds underwent significant metabolism in vivo, leading to rapid clearance nih.gov. This high clearance was a major obstacle that necessitated further chemical refinement. By altering the linker group between the piperidine (B6355638) and a lipophilic substituent, researchers were able to develop new analogues with more favorable clearance rates, which contributed to their improved in vivo performance nih.gov.
| Compound Series | Observation | Outcome |
| 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | Underwent rapid metabolism in vivo. nih.gov | Resulted in high clearance and low oral bioavailability, limiting in vivo potential. nih.gov |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Modification of the linker group between the piperidine and lipophilic moiety. nih.gov | Led to inhibitors with improved clearance profiles and demonstrable in vivo antitumor activity. nih.gov |
Efficacy Studies in Disease Models
The ultimate test of a preclinical compound is its ability to produce a desired therapeutic effect in a living organism modeling a human disease. Derivatives of this compound have been evaluated in models for cancer and mycobacterial infections.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating anticancer agents. Certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have demonstrated potent in vivo antitumor activity. These compounds were shown to strongly inhibit the growth of human tumor xenografts in nude mice at doses that were well-tolerated nih.gov.
In a similar vein, trisubstituted pyrimidine derivatives designed as CDC42 inhibitors have also shown significant anticancer efficacy in vivo nih.gov. Specifically, the optimized compound ARN25499 proved effective in a patient-derived xenograft (PDX) tumor mouse model, which is often considered more representative of human cancer than models using established cell lines nih.gov.
| Compound Class/Derivative | Disease Model | Efficacy Result |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Human tumor xenografts in nude mice nih.gov | Strong inhibition of tumor growth at well-tolerated doses. nih.gov |
| Trisubstituted pyrimidine CDC42 inhibitor (ARN25499) | Patient-Derived Xenograft (PDX) tumor mouse model nih.gov | Demonstrated significant anticancer efficacy. nih.gov |
The global health threat of tuberculosis has spurred research into new antimycobacterial agents. A pyridopyrimidine derivative, TB820, was identified as a potential inhibitor of a dUTPase enzyme essential for Mycobacterium tuberculosis (Mtb) nih.gov. To improve its therapeutic potential, the compound was conjugated to a peptide carrier and encapsulated in a polylactide-co-glycolide (PLGA) nanoparticle delivery system. The in vivo efficacy of this formulation was confirmed in a guinea pig model infected with Mtb H37Rv nih.gov. Animals treated with the orally administered, PLGA-encapsulated compound maintained consistent weight gain and showed no external clinical signs of tuberculosis, demonstrating the compound's potent antimycobacterial effect in a relevant animal model nih.gov.
| Compound/Formulation | Disease Model | Efficacy Finding |
| PLGA-encapsulated TB820 (a pyridopyrimidine derivative) | Mycobacterium tuberculosis H37Rv-infected guinea pig model nih.gov | Oral administration proved effective; animals maintained weight and showed no clinical signs of disease. nih.gov |
Assessment of In Vivo Selectivity and Target Specificity
Demonstrating that a compound interacts with its intended target in vivo and does not cause widespread off-target effects is crucial for its development. For the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine series, selectivity was a key focus. These compounds were developed as ATP-competitive inhibitors of PKB/Akt and exhibited up to 150-fold selectivity over the closely related kinase PKA nih.gov. Crucially, in vivo studies confirmed target engagement, as representative compounds were shown to modulate biomarkers of signaling through the PKB pathway nih.gov.
Similarly, the trisubstituted pyrimidine derivatives ARN22089 and ARN25062 were designed to specifically block the interaction between the CDC42 GTPase and its downstream effector, the PAK protein nih.gov. Their anticancer activity in vivo is attributed to this specific mechanism of action, demonstrating clear target specificity nih.gov.
Combination Therapies Involving this compound Derivatives
The therapeutic strategy for many cancers is shifting towards combination therapies to enhance efficacy, overcome resistance, and target multiple oncogenic pathways simultaneously. Derivatives of this compound, particularly those functioning as Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, have been extensively evaluated in preclinical models in combination with a variety of other anticancer agents. These studies aim to identify synergistic or additive effects that can lead to more durable tumor responses. The rationale for these combinations often stems from the intricate crosstalk between the cell cycle pathway, which CDK4/6 inhibitors target, and other signaling cascades such as those involving hormone receptors or growth factor pathways like PI3K/AKT/mTOR and RAS/MAPK. mdpi.com
Preclinical research has demonstrated that while CDK4/6 inhibitors are effective in inducing cell cycle arrest, cancer cells can develop resistance through various mechanisms. nih.gov Combining these agents with drugs that target these escape pathways is a primary focus of in vivo studies.
Combinations with Abemaciclib (B560072)
Abemaciclib, a selective CDK4 and CDK6 inhibitor, has been the subject of numerous preclinical combination studies across various cancer types.
Breast Cancer: In preclinical models of ER+/HER2+ breast cancer, combining abemaciclib with HER2-targeted therapy (trastuzumab) and hormonal blockade (tamoxifen) resulted in significant tumor regressions in both trastuzumab-sensitive and -resistant xenografts. aacrjournals.org The triple combination was shown to induce a greater degree of cell death compared to single-agent treatments. aacrjournals.org Furthermore, the addition of the antimitotic agent docetaxel (B913) to abemaciclib did not antagonize the antitumor activity of either agent in triple-negative breast cancer (TNBC) models. aacrjournals.org In HER2+/ER+ xenografts, the four-drug combination of abemaciclib, trastuzumab, tamoxifen, and docetaxel proved to be the most effective regimen. aacrjournals.org
Non-Small Cell Lung Cancer (NSCLC): Preclinical studies in NSCLC models indicated a potential additive benefit for combining abemaciclib with single-agent chemotherapies or antiangiogenic therapies. aacrjournals.org These investigations supported the rationale for clinical trials combining abemaciclib with agents such as pemetrexed, gemcitabine, or the antiangiogenic agent ramucirumab. aacrjournals.org Additionally, preclinical models have shown that the combination of abemaciclib with the immune checkpoint inhibitor pembrolizumab (B1139204) results in enhanced antitumor activity. withpower.com
Combinations with Ribociclib (B560063)
Ribociclib, another potent CDK4/6 inhibitor, has also been evaluated in combination therapies, showing promise in preclinical settings beyond breast cancer.
Nasopharyngeal Carcinoma (NPC): In patient-derived xenograft (PDX) models of non-keratinizing nasopharyngeal carcinoma, a synergistic effect was observed when ribociclib was combined with the alpha-specific PI3K inhibitor alpelisib. nih.govnih.gov This co-treatment led to a significant reduction in tumor volume in two different NPC PDX models (xeno-666 and xeno-2117) compared to treatment with ribociclib alone. nih.gov The findings suggest that the dual inhibition of the CDK4/6 and PI3K pathways is a potent strategy for this cancer type, supporting further clinical investigation. nih.govnih.gov
The table below summarizes key findings from preclinical studies on combination therapies involving these derivatives.
Interactive Data Table: Preclinical Combination Therapies
| Derivative | Combination Agent(s) | Cancer Model | Key Findings | Source(s) |
| Abemaciclib | Trastuzumab + Tamoxifen | HER2+/ER+ Breast Cancer Xenografts | Induced significant tumor regressions in trastuzumab-sensitive and -resistant models. | aacrjournals.org |
| Abemaciclib | Trastuzumab + Tamoxifen + Docetaxel | HER2+/ER+ Breast Cancer Xenografts | The most efficacious combination, leading to increased tumor regressions. | aacrjournals.org |
| Abemaciclib | Pembrolizumab | Non-Small Cell Lung Cancer (NSCLC) Models | Enhanced antitumor activity observed. | withpower.com |
| Abemaciclib | Pemetrexed, Gemcitabine, or Ramucirumab | NSCLC Models | Showed potential for additive benefit and greater tumor growth inhibition. | aacrjournals.org |
| Ribociclib | Alpelisib (PI3K inhibitor) | Nasopharyngeal Carcinoma (NPC) PDX Models | Demonstrated a synergistic effect, inducing significant reduction in tumor volume compared to monotherapy. | nih.govnih.gov |
Future Research Directions and Therapeutic Potential of 2 Piperidin 4 Yl Pyrimidine
Exploration of Novel Biological Targets for Therapeutic Intervention
The inherent structural features of the 2-(piperidin-4-yl)pyrimidine core make it an ideal template for designing ligands for a diverse range of biological targets. Future research will likely expand beyond established targets to novel proteins implicated in disease pathogenesis. Pyrimidine (B1678525) derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, by interacting with various enzymes and receptors. nih.govwjarr.com
A primary area of focus has been and will continue to be protein kinases . This scaffold is an isostere of the adenine (B156593) ring of ATP, enabling it to effectively bind to the hinge region of kinase active sites. rsc.org Derivatives have been developed as potent inhibitors of targets like Anaplastic Lymphoma Kinase (ALK), including against resistant mutations, Protein Kinase B (PKB/Akt), and the PI3K/mTOR pathway, all of which are crucial in cancer signaling. nih.govnih.govnih.gov Future exploration could target other oncogenic kinases such as KRAS-G12D, Bruton's tyrosine kinase (BTK), and dual-target inhibitors like those for BRD4/PLK1, which are involved in gene expression and cell cycle control. rsc.orgmdpi.comresearchgate.net
Beyond oncology, this scaffold holds potential for other target classes. Derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, highlighting its applicability in antiviral therapy. nih.gov The pyrimidine core is also central to drugs targeting dihydrofolate reductase (DHFR) in bacteria and parasites. wjarr.com The exploration of this scaffold for neurological disorders, by targeting enzymes like acetylcholinesterase, or for inflammatory conditions represents another promising frontier. dovepress.com
| Target Class | Specific Examples | Therapeutic Area | Rationale for Targeting |
|---|---|---|---|
| Protein Kinases | ALK, PKB/Akt, PI3K/mTOR, EGFR, VEGFR-2, BTK, KRAS, BRD4/PLK1 | Oncology, Inflammation | Scaffold mimics ATP, allowing for competitive inhibition of kinases that are often dysregulated in cancer. rsc.orgnih.govnih.govmdpi.comnih.gov |
| Viral Enzymes | HIV Reverse Transcriptase | Infectious Disease (Antiviral) | Derivatives can act as allosteric inhibitors, providing a mechanism to combat viral replication. nih.gov |
| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | Infectious Disease (Antibacterial, Antimalarial) | Pyrimidine core is a known pharmacophore for inhibiting folate metabolism, essential for pathogen survival. wjarr.com |
| Epigenetic Targets | BRD4 | Oncology | Bromodomain and extraterminal domain (BET) proteins are key regulators of oncogene expression. mdpi.com |
Development of New Synthetic Pathways for Enhanced Accessibility
The ability to generate large, diverse libraries of analogues is fundamental to successful drug discovery campaigns. Future research will focus on developing more efficient, versatile, and scalable synthetic routes to this compound derivatives.
Current synthetic strategies often rely on classical heterocyclic chemistry. A common approach involves a nucleophilic aromatic substitution (SNAr) reaction, where a substituted piperidine (B6355638) displaces a leaving group (e.g., a halogen) on the pyrimidine ring. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide powerful tools for introducing aryl or heteroaryl substituents onto the pyrimidine core, further expanding chemical diversity. nih.gov
To accelerate the discovery process, modern synthetic methodologies are being increasingly applied. These include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields for key steps like SNAr reactions. jchemrev.com
Multi-component reactions: Designing one-pot reactions where three or more starting materials are combined to form the final product offers a highly efficient route to complex molecules. mdpi.com
Flow chemistry: For scaling up the synthesis of promising candidates, continuous flow reactors offer advantages in safety, control, and throughput over traditional batch chemistry.
Late-stage functionalization: Developing methods to modify the core scaffold after its initial construction allows for the rapid generation of analogues without having to restart the synthesis from the beginning. This is particularly valuable for refining structure-activity relationships.
| Synthetic Method | Description | Advantage |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the pyrimidine ring by the piperidine nitrogen. | A robust and widely used method for forming the core C-N bond. nih.gov |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halogenated pyrimidine. | Excellent for introducing a wide variety of aryl and heteroaryl groups. nih.gov |
| Reductive Amination | Formation of substituted piperidines from ketones or aldehydes, which can then be coupled to the pyrimidine. | Allows for diverse substitutions on the piperidine ring. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions rapidly and efficiently. | Significantly reduces reaction times and can improve yields. jchemrev.com |
Refinement of SAR for Improved Potency, Selectivity, and Safety Profiles
Systematic Structure-Activity Relationship (SAR) studies are critical for transforming a preliminary "hit" compound into a viable drug candidate. For the this compound scaffold, future research will continue to meticulously probe how structural modifications impact biological activity, selectivity, and pharmacokinetic properties.
Key areas for SAR exploration include:
Substitution on the Pyrimidine Ring: The 2-, 4-, 5-, and 6-positions of the pyrimidine ring are all amenable to modification. Substituents at the 2- and 4-positions are often crucial for establishing key interactions with the target protein, such as hydrogen bonds in a kinase hinge region. nih.gov Modifications at the 5-position can be used to modulate lipophilicity and other drug-like properties.
Substitution on the Piperidine Ring: The nitrogen of the piperidine ring (N-1) is a common point for introducing side chains that can occupy adjacent binding pockets, thereby enhancing potency and selectivity. nih.govthieme-connect.com Substituents at the 3- or 4-position of the piperidine can also be varied to optimize interactions and physical properties.
Linker Modification: In many derivatives, a linker connects the core scaffold to another pharmacophore. Varying the length, rigidity, and chemical nature of this linker is a key strategy for optimizing oral bioavailability and reducing metabolic liabilities. nih.gov
Computational tools like 3D-QSAR and molecular docking are indispensable in this process, allowing researchers to rationalize observed SAR and predict the activity of novel designs before their synthesis. thieme-connect.com The ultimate goal is to achieve a balance of high on-target potency, selectivity against related proteins (e.g., other kinases) to minimize off-target effects, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov
| Modification Site | Example Modification | Potential Impact |
|---|---|---|
| Pyrimidine C2/C4-Position | Introduction of substituted anilines or other H-bonding groups. | Enhances binding to kinase hinge regions, increasing potency. nih.gov |
| Piperidine N1-Position | Addition of morpholine (B109124), piperazine (B1678402), or other heterocyclic groups. | Improves solubility, cell permeability, and can access additional binding pockets. nih.gov |
| Piperidine C4-Position | Variation of linker from benzyl (B1604629) to carboxamide. | Can significantly improve metabolic stability and oral bioavailability. nih.gov |
| Pyrimidine C5-Position | Introduction of small groups like chloro or methyl. | Fine-tunes electronic properties and can block metabolic hotspots. |
Application in Neglected Tropical Diseases and Emerging Pathogens
There is a critical unmet need for new, safe, and effective drugs to treat neglected tropical diseases (NTDs) and combat emerging pathogens. researchgate.net The this compound scaffold offers a promising starting point for the development of novel anti-infective agents.
Pyrimidine derivatives have already shown activity against a range of pathogens:
Antiparasitic: Analogues have been evaluated against parasites responsible for malaria (Plasmodium falciparum), leishmaniasis (Leishmania infantum), and trichomoniasis (Trichomonas vaginalis). nih.govscholarsportal.info The development of pyrimido[1,2-a]benzimidazoles has yielded compounds with nanomolar efficacy against Leishmania major. mdpi.com
Antitubercular: The pyrimidine core is present in compounds with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. wjarr.comnih.gov Given the rise of multidrug-resistant strains, novel scaffolds are urgently needed.
Antiviral: Beyond HIV, the broad biological activity of pyrimidines suggests they could be explored as inhibitors of viral polymerases or proteases from other emerging viruses. nih.govjuniperpublishers.com
Future research should involve screening libraries of this compound derivatives against a wide panel of pathogens. For promising hits, medicinal chemistry campaigns can then optimize for potency against the pathogen while ensuring low toxicity to human cells, a critical parameter for anti-infective drug development.
| Disease | Causative Pathogen | Rationale for Exploration |
|---|---|---|
| Tuberculosis (TB) | Mycobacterium tuberculosis | Known activity of pyrimidine derivatives against Mtb provides a strong starting point. nih.gov |
| Malaria | Plasmodium falciparum | Pyrimidine-based compounds can inhibit essential parasitic enzymes like DHFR. wjarr.comnih.gov |
| Leishmaniasis | Leishmania spp. | Fused pyrimidine systems have demonstrated potent, nanomolar activity against Leishmania parasites. mdpi.com |
| HIV/AIDS | Human Immunodeficiency Virus | Derivatives have proven effective as non-nucleoside reverse transcriptase inhibitors. nih.gov |
Considerations for Clinical Translation and Drug Development Pipeline
Translating a promising compound from the laboratory to a clinically approved drug is a long, complex, and challenging process. For any novel this compound derivative, several key considerations must be addressed to navigate the drug development pipeline successfully.
A major hurdle is optimizing the pharmacokinetic profile. Early studies with related scaffolds have shown that while compounds may be potent in enzymatic and cellular assays, they can suffer from issues like rapid metabolism, high in vivo clearance, and low oral bioavailability. nih.gov Medicinal chemistry efforts must focus on designing analogues that are not only potent but also metabolically stable and readily absorbed. This involves iterative cycles of design, synthesis, and testing for ADME properties.
The path to clinical translation involves:
Lead Optimization: Refining the SAR to achieve a candidate with a balanced profile of potency, selectivity, and drug-like properties.
Preclinical Development: Extensive in vivo testing in animal models to demonstrate efficacy and safety. This includes detailed toxicology, safety pharmacology, and pharmacokinetic studies to establish a therapeutic window.
Clinical Trials (Phase I-III): Evaluating the safety, dosage, efficacy, and side effects of the candidate drug in human subjects.
The success of numerous pyrimidine-based drugs, particularly in oncology (e.g., Ibrutinib, Sotarasib, Adagrasib), demonstrates that compounds containing this core can successfully navigate the development pipeline. rsc.orgresearchgate.net These examples provide a roadmap and validate the therapeutic potential of this chemical class, suggesting that a well-optimized this compound derivative has a strong potential for future clinical success.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(piperidin-4-yl)pyrimidine derivatives with high purity?
A common approach involves coupling piperidine-containing intermediates with pyrimidine precursors under catalytic conditions. For example, 2-(piperazin-1-yl)pyrimidine derivatives can be synthesized via nucleophilic substitution or cross-coupling reactions, achieving >85% purity when optimized . One-step methods using p-toluenesulfonic acid as a catalyst have also been reported for analogous compounds, yielding chromeno-pyrimidine derivatives with structural confirmation via NMR and mass spectrometry .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural validation . X-ray crystallography is recommended for resolving stereochemistry and intermolecular interactions, as demonstrated for related pyrimidine-piperidine hybrids . Purity should be confirmed via HPLC or LC-MS, especially for intermediates used in biological assays.
Q. How can researchers evaluate the in vitro biological activity of this compound derivatives?
Standard assays include kinase inhibition profiling (e.g., ERK5 or PI3Kδ) using enzymatic activity assays and cell-based viability tests (e.g., MTT assays). For example, ERK5 inhibitors like BAY-885 were tested in proliferation models, though discrepancies between kinase inhibition and antiproliferative effects highlight the need for multi-parametric validation . Antimicrobial activity can be assessed via MIC (minimum inhibitory concentration) assays against Mycobacterium tuberculosis .
Advanced Research Questions
Q. What explains the discrepancy between small-molecule ERK5 inhibition and RNAi-mediated knockdown in cellular models?
BAY-885, a potent ERK5 inhibitor, showed no antiproliferative effects in cell models despite RNAi demonstrating ERK5's role in proliferation. This may arise from off-target effects of RNAi, compensatory signaling pathways (e.g., ERK1/2 activation), or insufficient intracellular drug exposure. Researchers should combine genetic knockdown with pharmacological inhibition and pathway-specific readouts (e.g., transcriptional activity assays) to resolve such contradictions .
Q. How does the position of the piperidinyl substituent (3-yl vs. 4-yl) influence the pharmacodynamic properties of pyrimidine derivatives?
Substituent position alters binding affinity and selectivity. For instance, replacing 3-(piperidin-4-yl)-1H-indole with a 3-(piperidin-3-yl) group in serotonin receptor ligands improved pharmacophore alignment, enhancing 5-HT1A receptor agonism . Similarly, 3-(piperidin-4-yl)isoxazolo-pyrimidines showed potent PI3Kδ inhibition due to optimal spatial orientation of the piperidine nitrogen for ATP-binding pocket interactions .
Q. What structural modifications enhance the selectivity of this compound derivatives for kinase targets like PI3Kδ or ERK5?
Key strategies include:
- Scaffold hybridization : Fusing pyrimidine with isoxazole or thieno rings (e.g., GDC-0941) improves kinase selectivity by restricting conformational flexibility .
- Substituent optimization : Introducing methoxy or sulfonyl groups at specific positions fine-tunes hydrophobic interactions. For ERK5 inhibitors, a pyrido[3,2-d]pyrimidine core with a piperidinyl side chain was critical for potency .
- Prodrug approaches : Masking polar groups (e.g., phosphonates) enhances cellular uptake, as seen in PI3K inhibitors .
Q. How can computational methods aid in the design of this compound-based therapeutics?
Molecular docking and MD simulations predict binding modes with targets like PI3Kδ or ERK5. For example, scaffold-hopping strategies using pyrimidine-isoxazole hybrids were validated via docking into the PI3Kδ active site . ADMET modeling (e.g., SwissADME) can prioritize derivatives with favorable pharmacokinetics, such as oral bioavailability predicted for chromeno-pyrimidine derivatives .
Methodological Considerations
- Data Validation : Cross-validate biological findings using orthogonal assays (e.g., Western blotting for pathway inhibition alongside viability assays) .
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent, catalyst, temperature) meticulously, as minor changes can drastically alter yields and purity .
- Structural Analysis : Combine crystallography with DFT calculations to rationalize electronic effects of substituents on reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
